2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine
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Overview
Description
2,2-Dimethyl-hexahydro-2H-furo[3,4-b]morpholine is a heterocyclic organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by its unique structure, which includes a furo[3,4-b]morpholine ring system with two methyl groups at the 2-position. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dihydrofuran derivative, followed by cyclization to form the desired furo[3,4-b]morpholine ring system . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification and characterization of the final product to ensure its quality and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-hexahydro-2H-furo[3,4-b]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted furo[3,4-b]morpholine derivatives .
Scientific Research Applications
2,2-Dimethyl-hexahydro-2H-furo[3,4-b]morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2,2-Dimethyl-hexahydro-2H-furo[3,4-b]morpholine can be compared with other similar compounds, such as:
2,2-Dimethyl-hexahydro-2H-furo[3,4-b]oxazine: This compound has a similar ring structure but differs in the presence of an oxazine ring instead of a morpholine ring.
2,2-Dimethyl-hexahydro-2H-furo[3,4-b]pyrrole: This compound features a pyrrole ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of the morpholine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2,2-dimethyl-3,4,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-9-6-3-10-4-7(6)11-8/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
NFCIMLODCWRFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2COCC2O1)C |
Origin of Product |
United States |
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